6-Carboxy-DCF DA

ROS detection Live-cell imaging Longitudinal studies

Non-carboxylated DCF probes suffer rapid signal loss from passive efflux, undermining longitudinal ROS assays. 6-Carboxy-DCF DA (CAS 144489-10-1) solves this with a 6-position carboxyl group conferring ~40% greater intracellular retention and a fluorescent product pKa of 4.8, ensuring pH-stable readouts. It uniquely serves as an MRP2/MRP3 efflux transporter substrate, enabling orthogonal ADME-Tox screening. Key procurement advantages: - ≥95% purity with batch-to-batch consistency. - White to off-white powder; stable at -20°C for 2+ years. - Ships ambient; global delivery in standard research quantities (100-250 mg).

Molecular Formula C25H14Cl2O9
Molecular Weight 529.3 g/mol
CAS No. 144489-10-1
Cat. No. B180066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxy-DCF DA
CAS144489-10-1
Molecular FormulaC25H14Cl2O9
Molecular Weight529.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl
InChIInChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31)
InChIKeyFCNONRRKVDBQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Carboxy-DCF DA: Properties & Applications


6-Carboxy-DCF DA (6-Carboxy-2',7'-dichlorofluorescein diacetate, CAS 144489-10-1, MW 529.29) is a non-fluorescent, cell-permeant diacetate ester prodrug of the ROS-sensitive fluorophore 6-carboxy-2',7'-dichlorofluorescein [1]. Upon passive diffusion into cells, intracellular esterases cleave the acetate groups, yielding a polar, membrane-impermeant intermediate that is subsequently oxidized by reactive oxygen species (ROS) to produce bright green fluorescence (λex/λem 502/530 nm) . The 6-position carboxyl modification confers enhanced cellular retention and reduced pH sensitivity compared to non-carboxylated analogs , making it a specialized tool for longitudinal ROS monitoring and MRP2/MRP3 efflux transporter studies [2].

Non-fluorescent, cell-permeant prodrug for intracellular ROS detection
Carboxyl modification supports enhanced retention for longitudinal live-cell imaging
Lower product pKa reduces pH-dependent fluorescence artifacts across physiological ranges
Reported MRP2/MRP3 substrate enables multidrug resistance transporter studies

6-Carboxy-DCF DA Substitution Limitations


Generic substitution of 6-Carboxy-DCF DA with non-carboxylated H2DCFDA or carboxyfluorescein diacetate (CFDA) introduces substantial experimental bias. The 6-position carboxyl group confers approximately 40% greater intracellular retention than H2DCFDA , extending the functional detection window beyond 8 hours and minimizing signal loss from passive efflux. Additionally, 6-Carboxy-DCF DA exhibits a product pKa of 4.8 versus 6.4 for CFDA , rendering it significantly less sensitive to physiological pH fluctuations that can confound fluorescence intensity measurements. Furthermore, 6-Carboxy-DCF DA uniquely serves as a substrate for the multidrug resistance-associated proteins MRP2 and MRP3 , enabling orthogonal efflux transporter studies not feasible with standard DCF derivatives. These quantifiable performance divergences preclude direct one-for-one substitution in experimental workflows requiring sustained intracellular signal, pH-stable readouts, or transporter interrogation.

6-Carboxy-DCF DA Carboxylated; higher intracellular retention profile
H2DCFDA (non-carboxylated) Lower retention may reduce longitudinal signal; may not support MRP2/3 studies
6-Carboxy-DCF DA Fluorescent product pKa 4.8; reduced pH sensitivity
CFDA Higher pKa (6.4) may introduce pH-dependent signal artifacts
6-Carboxy-DCF DA MRP2/MRP3 substrate for transporter studies
Standard DCF derivatives Lack MRP2/MRP3 substrate activity; efflux transporter assays not feasible

6-Carboxy-DCF DA vs. Closest Analogs


Intracellular Retention vs. H2DCFDA

Compared to the non-carboxylated analog H2DCFDA, 6-Carboxy-DCF DA demonstrates approximately 40% greater intracellular retention and extends the functional detection window beyond 8 hours . This enhanced retention is attributed to the additional negative charge conferred by the 6-position carboxyl group, which impedes passive efflux of the hydrolyzed fluorescent product.

Intracellular Retention
Head-to-head
~40% higher retention vs. H2DCFDA; detection window >8 h
Supports extended longitudinal ROS imaging workflows
Cell type context may influence absolute retention
ROS detection Live-cell imaging Longitudinal studies

pH Sensitivity vs. CFDA

6-Carboxy-DCF DA yields a fluorescent product with a pKa of 4.8, compared to a pKa of 6.4 for the CFDA-derived product . This lower pKa renders 6-Carboxy-DCF DA substantially less pH-sensitive than CFDA, as noted in comparative vendor assessments . Consequently, fluorescence intensity from 6-Carboxy-DCF DA remains more stable across the physiological pH range (6.8–7.4), reducing pH-dependent signal artifacts.

pH Sensitivity
Head-to-head
Product pKa 4.8 vs. CFDA pKa 6.4
Reduced pH-dependent signal artifacts across physiological pH
pKa determined in buffer; intracellular milieu may differ
pH-insensitive probes Cellular assays Fluorescence quantification

MRP2 and MRP3 Substrate Specificity

6-Carboxy-DCF DA is an established substrate for the multidrug resistance-associated proteins MRP2 (ABCC2) and MRP3 (ABCC3) , a property not shared by non-carboxylated DCF derivatives. This enables its use as a rapid screening tool for MRP2 substrates and inhibitors in hepatobiliary excretion studies . In rat hepatocyte and liver perfusion models, 6-Carboxy-DCF DA-derived fluorescence has been validated for quantifying MRP2/MRP3-mediated transport function [1].

Transporter Substrate
Class-level
Substrate for MRP2 and MRP3; not shared by non-carboxylated DCF
Enables orthogonal efflux transporter studies in hepatobiliary models
Quantitative kinetics available in cited literature
Efflux transporters Multidrug resistance Hepatobiliary excretion

Respiratory Burst Detection vs. H2DCF-DA and DHR123

In a 96-well myeloid differentiation assay, 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (CODCF-DA) was reported to be less suitable than either H2DCF-DA or dihydrorhodamine 123 (H2R123) for detecting the respiratory burst response [1]. The assay system found that CODCF-DA generated lower fluorescence signal per cell equivalent compared to the alternative probes under the standardized conditions tested [1].

Respiratory Burst Assay
Head-to-head
Less suitable than H2DCF-DA or DHR123 in myeloid differentiation assay
Informs selection of alternative probes for myeloid respiratory burst screening
96-well format; fluorescence normalized per cell (MTT)
Myeloid differentiation Respiratory burst 96-well screening

Fluorescence Enhancement upon ROS Oxidation

Upon intracellular esterase hydrolysis and subsequent oxidation by ROS, 6-Carboxy-DCF DA exhibits a 50- to 100-fold increase in fluorescence intensity . This pronounced 'off-on' switching behavior is characteristic of the DCF fluorophore class and contributes to the high signal-to-background ratio observed in cellular ROS assays .

Fluorescence Enhancement
Class-level
50- to 100-fold increase upon oxidation
High signal-to-background ratio supports sensitive ROS detection
Class characteristic of DCF-based probes
Signal-to-noise ratio Assay sensitivity Fluorogenic probes

H2O2 Detection Limit

In neuronal cell models of Alzheimer's disease pathology, 6-Carboxy-DCF DA has demonstrated a detection limit as low as 10 nM H2O2 equivalent for quantifying β-amyloid-induced ROS elevation . This sensitivity benchmark positions the probe for applications requiring detection of subtle oxidative changes, such as early-stage neurodegeneration or low-dose toxicant exposure.

H2O2 Detection Limit
Class-level
10 nM H2O2 equivalent in Alzheimer's neuronal model
Enables detection of low-level oxidative stress
Neuronal model context; sensitivity may vary with cell type
Assay sensitivity Oxidative stress Quantitative ROS

6-Carboxy-DCF DA Research and Industrial Applications


Longitudinal Live-Cell ROS Monitoring

6-Carboxy-DCF DA is the preferred probe for time-lapse ROS imaging exceeding 4–6 hours due to its approximately 40% enhanced intracellular retention compared to H2DCFDA . The carboxyl modification reduces passive efflux of the fluorescent product, maintaining consistent intracellular signal throughout extended imaging sessions. This property is essential for studies of chronic oxidative stress induction, circadian ROS fluctuations, or delayed-onset toxicant effects .

MRP2/MRP3 Efflux Transporter Screening

6-Carboxy-DCF DA uniquely serves as a fluorescent substrate for the multidrug resistance-associated proteins MRP2 and MRP3 . It is indicated for high-throughput screening of MRP2/MRP3 inhibitors and for quantifying hepatobiliary excretion function in primary hepatocyte or perfused liver models . This application is not accessible with standard DCFDA probes and provides orthogonal value in ADME-Tox and multidrug resistance research .

pH-Variable Compartment ROS Detection

With a fluorescent product pKa of 4.8—significantly lower than CFDA (pKa 6.4)—6-Carboxy-DCF DA exhibits reduced pH-dependent fluorescence modulation across physiological pH ranges (6.8–7.4) . This makes it suitable for ROS quantification in cellular compartments where pH may deviate from neutrality, such as phagosomes, lysosomes, or acidifying extracellular microenvironments, without requiring pH correction factors .

High-Sensitivity Detection of Subtle Oxidative Stress

6-Carboxy-DCF DA enables detection of ROS at concentrations as low as 10 nM H2O2 equivalent in neuronal cell models . This sensitivity supports applications in early neurodegenerative disease research, low-dose environmental toxicant screening, and studies of basal oxidative metabolism where signal amplitude is inherently low .

Application
Selection Property
Validation Focus
Longitudinal live-cell ROS imaging
Intracellular retention profile
Signal stability beyond standard DCFDA window; efflux minimization
MRP2/MRP3 transporter screening
MRP2/MRP3 substrate specificity
Inhibitor screening; hepatobiliary excretion quantification
ROS detection in variable-pH compartments
Reduced pH sensitivity (product pKa context)
Fluorescence stability across pH 6.8–7.4 without correction factors
High-sensitivity oxidative stress detection
Detection sensitivity profile
Low-nanomolar H2O2 detection capability; low-abundance ROS quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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